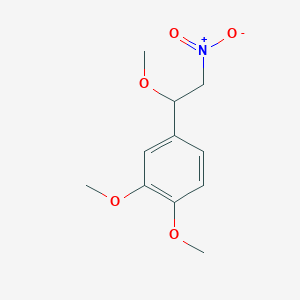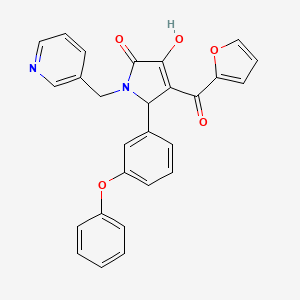
Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is an organic compound with the molecular formula C11H15NO5 and a molecular weight of 241.246 g/mol . This compound is known for its unique structure, which includes two methoxy groups and a nitroethyl group attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2-dimethoxy-4-(2-nitrovinyl)benzene . The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
Industrial production of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dimethoxy-4-nitrobenzene: Similar structure but lacks the nitroethyl group.
1,2-dimethoxy-4-(2-nitrovinyl)benzene: Similar structure but with a nitrovinyl group instead of a nitroethyl group.
Uniqueness
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is unique due to the presence of both methoxy and nitroethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
57542-90-2 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene |
InChI |
InChI=1S/C11H15NO5/c1-15-9-5-4-8(6-10(9)16-2)11(17-3)7-12(13)14/h4-6,11H,7H2,1-3H3 |
InChI-Schlüssel |
SDEXXXYTUGUWOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11974789.png)
![N-(2-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11974792.png)
![6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11974798.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)
![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)

![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)

![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)
![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
